Ethyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate
Overview
Description
Ethyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate is a heterocyclic compound that features an isoxazole ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize waste are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazole-3-carboxylic acid: Similar in structure but lacks the pyridine ring.
3-Pyridin-2-yl-isoxazole-4-carboxylic acid: Similar but without the methyl group at the 5-position.
5-Pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester: Contains a triazole ring instead of an isoxazole ring.
Uniqueness
The uniqueness of Ethyl 5-Methyl-3-(2-pyridyl)isoxazole-4-carboxylate lies in its combined structural features of the isoxazole and pyridine rings, which confer distinct chemical properties and biological activities. This combination makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-16-12(15)10-8(2)17-14-11(10)9-6-4-5-7-13-9/h4-7H,3H2,1-2H3 |
InChI Key |
DNFFLYMXRXGAGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=N2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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